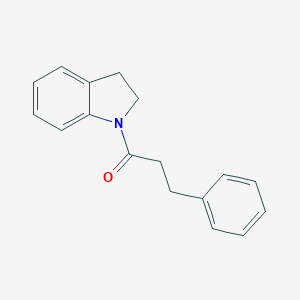

1-(3-Phenylpropanoyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(11-10-14-6-2-1-3-7-14)18-13-12-15-8-4-5-9-16(15)18/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYKPYYPIJHNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Phenylpropanoyl Indoline

Conventional Synthetic Routes to N-Acylated Indolines

The formation of the amide bond between the indoline (B122111) nitrogen and the 3-phenylpropanoyl group is the final key step in the synthesis of the target molecule. Conventional methods for achieving this N-acylation, along with strategies for constructing the indoline ring itself, are discussed below.

Acylation of the Indoline Nitrogen

The most direct approach to 1-(3-phenylpropanoyl)indoline is the acylation of the indoline nitrogen with a suitable 3-phenylpropanoic acid derivative. This typically involves the reaction of indoline with 3-phenylpropanoyl chloride or 3-phenylpropanoic anhydride.

A general procedure for the N-acylation of indolines involves treating a solution of the indoline with an acyl chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane (B109758). rsc.org The reaction proceeds by nucleophilic attack of the indoline nitrogen on the carbonyl carbon of the acyl chloride. The base serves to neutralize the hydrochloric acid generated during the reaction.

Alternatively, thioesters can be employed as stable acylating agents for the N-acylation of indoles and related heterocycles. beilstein-journals.org This method offers high chemoselectivity for N-acylation over C-acylation, which can be a competing pathway, especially in indole (B1671886) systems. beilstein-journals.org While this has been demonstrated for indoles, the principle can be extended to the more nucleophilic indoline.

Kinetic resolution of racemic indolines can be achieved through catalytic N-acylation, offering a pathway to enantiomerically enriched N-acylated products. nih.gov This highlights the potential for stereoselective synthesis of chiral derivatives of this compound.

Ring-Closing Reactions for Indoline Core Formation

The indoline scaffold itself can be synthesized through various ring-closing reactions. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring.

One prominent method is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone. byjus.com While this method primarily yields indoles, the resulting indole can be subsequently reduced to the corresponding indoline. bhu.ac.ingoogle.com The reduction of the indole ring to an indoline can be achieved using various reducing agents, including catalytic hydrogenation. google.com

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of fused indole structures, including those containing the indoline core. researchgate.netresearchgate.net This reaction typically involves an olefin metathesis reaction on a precursor containing two terminal double bonds, leading to the formation of a cyclic olefin which can then be further manipulated to form the indoline ring.

Palladium-Catalyzed Synthetic Routes to Indoles and Indolines

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of indole and indoline rings is no exception. researchgate.netscholaris.ca These methods often involve C-H activation or cross-coupling reactions to form the key bonds of the heterocyclic ring. acs.orgrsc.orgarabjchem.org

For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been developed for the synthesis of 3,3-disubstituted indolines. acs.org This reaction proceeds via the formation of a palladacycle intermediate. Another approach involves the palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides. rsc.org

Furthermore, palladium-catalyzed dearomatization of indoles can provide access to functionalized indolines. scholaris.ca These methods offer a high degree of control over the substitution pattern of the resulting indoline ring.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound relies on the efficient preparation of its two key building blocks: 3-phenylpropanoic acid and the indoline scaffold.

Preparation of 3-Phenylpropanoic Acid and its Derivatives

3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a readily available carboxylic acid that serves as the acylating agent.

One common method for its preparation is the hydrogenation of cinnamic acid. chemicalbook.com This can be achieved using various catalysts, including sodium amalgam or through electrolytic reduction. chemicalbook.com A two-step process starting from cinnamaldehyde (B126680) involves hydrogenation to 3-phenylpropanal, followed by oxidation to 3-phenylpropionic acid. google.comgoogle.com This oxidation can be carried out using molecular oxygen. google.comgoogle.com

The malonic ester synthesis provides another route, typically using benzyl (B1604629) chloride as the starting material. vedantu.com This involves the alkylation of diethyl malonate with benzyl chloride, followed by hydrolysis and decarboxylation. vedantu.com

Derivatives of 3-phenylpropanoic acid, such as 3-bromo-3-phenylpropanoic acid, can be prepared by the addition of hydrobromic acid to cinnamic acid. prepchem.com These derivatives can serve as precursors for further functionalization.

| Starting Material | Reagents | Product | Reference(s) |

| Cinnamic acid | H₂, Catalyst (e.g., Sodium Amalgam) | 3-Phenylpropanoic acid | chemicalbook.com |

| Cinnamaldehyde | 1. H₂, Pd-containing catalyst 2. O₂ | 3-Phenylpropanoic acid | google.comgoogle.com |

| Diethyl malonate, Benzyl chloride | 1. Sodium ethoxide 2. H₃O⁺, Δ | 3-Phenylpropanoic acid | vedantu.com |

| Cinnamic acid | HBr, Acetic Acid | 3-Bromo-3-phenylpropanoic acid | prepchem.com |

This table summarizes various synthetic routes to 3-phenylpropanoic acid and its derivatives.

Synthesis of the Indoline Scaffold

The indoline ring system is a core component of many biologically active molecules and its synthesis has been extensively studied. sci-hub.sersc.org

As mentioned previously, the Fischer indole synthesis is a classic method for constructing the indole ring, which can then be reduced to indoline. byjus.com This process typically begins with the reaction of phenylhydrazine (B124118) with a ketone or aldehyde to form a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement. byjus.com

Modern methods often employ transition metal catalysis. Palladium-catalyzed intramolecular C-H amination offers a direct route to indolines from β-arylethylamines. organic-chemistry.org This approach is valued for its efficiency and use of relatively mild reaction conditions. organic-chemistry.org Nickel/photoredox dual catalysis has also been utilized for the synthesis of indolines from iodoacetanilides and alkenes. organic-chemistry.org

Furthermore, various cyclization strategies have been developed. For example, a Brønsted acid-catalyzed transfer hydrogenation of indole derivatives can yield optically active indolines. organic-chemistry.org Another approach involves the auto-tandem catalysis of alkynyl α-iminoesters to provide N-H indoline derivatives. organic-chemistry.org

The choice of synthetic route to the indoline scaffold often depends on the desired substitution pattern and the availability of starting materials. The development of new catalytic systems continues to expand the toolbox for constructing this important heterocyclic core. sci-hub.seorganic-chemistry.org

| Synthetic Strategy | Key Precursors | Catalyst/Reagent | Product | Reference(s) |

| Fischer Indole Synthesis & Reduction | Phenylhydrazine, Ketone/Aldehyde | Acid, then Reducing Agent | Indoline | byjus.combhu.ac.ingoogle.com |

| Intramolecular C-H Amination | β-arylethylamine | Palladium catalyst | Indoline | organic-chemistry.org |

| Nickel/Photoredox Catalysis | Iodoacetanilide, Alkene | Nickel catalyst, Photoredox catalyst | Indoline | organic-chemistry.org |

| Transfer Hydrogenation | Indole derivative | Brønsted acid, Hantzsch ester | Indoline | organic-chemistry.org |

| Auto-tandem Catalysis | Alkynyl α-iminoester | Organosuperbase | Indoline | organic-chemistry.org |

This table outlines several methods for the synthesis of the indoline scaffold.

Catalytic Approaches in this compound Synthesis

Catalysis offers an efficient and often more sustainable pathway for the synthesis of complex molecules like this compound. Both Lewis acid and transition metal catalysis play significant roles, either in the acylation step or in the formation of the core indoline structure.

Lewis Acid Catalysis for Acylation

The introduction of the 3-phenylpropanoyl group onto the indoline nitrogen is a crucial acylation step. This reaction is frequently facilitated by Lewis acids, which activate the acylating agent, typically 3-phenylpropanoyl chloride, towards nucleophilic attack by the secondary amine of the indoline ring. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon.

While direct studies on the Lewis acid-catalyzed N-acylation of indoline with 3-phenylpropanoyl chloride are specific, the principles are well-established in organic synthesis. Research on the acylation of related substrates provides significant insight. For instance, studies on the acylation of alcohols and other heterocyclic systems demonstrate the efficacy of various Lewis acids. organic-chemistry.orgorganic-chemistry.org Catalysts like copper(II) triflate (Cu(OTf)₂) and tin(II) triflate (Sn(OTf)₂) have been shown to be highly effective for acylations under mild conditions. organic-chemistry.org For indole structures, dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) have been used successfully for C-acylation, highlighting that milder Lewis acids are often preferred to prevent decomposition that can occur with stronger acids like aluminum chloride (AlCl₃). organic-chemistry.org

The proposed mechanism involves the formation of a highly reactive acylium ion or a polarized Lewis acid-acyl chloride complex, which is then readily attacked by the nitrogen atom of indoline. The choice of solvent is also critical, with dichloromethane (CH₂Cl₂) being a common and effective medium for these reactions. organic-chemistry.org

Table 1: Representative Lewis Acids in Acylation Reactions

| Catalyst | Substrate Type | Key Findings | Reference |

| Diethylaluminum chloride (Et₂AlCl) | Indoles | High efficiency for C-3 acylation; milder than AlCl₃. | organic-chemistry.org |

| Copper(II) triflate (Cu(OTf)₂) | Alcohols, Thiols | Very efficient under mild conditions; preferred over Sn(OTf)₂ due to cost and yield. | organic-chemistry.org |

| Boron trifluoride etherate (BF₃·OEt₂) | o-Imino phenyldiazoacetates | Effective at low catalyst loading (1 mol%) for indole synthesis. | nih.gov |

| Bismuth(III) chloride (BiCl₃) | Benzimidazoles | Used in microwave-assisted cyclization, showcasing its utility in heterocycle synthesis. | researchgate.net |

| Aluminum chloride (AlCl₃) | 1-(Phenylsulfonyl)indole | Effective for Friedel-Crafts acylation but can be too harsh for sensitive substrates. | arkat-usa.org |

Transition Metal Catalysis for Indoline Core Formation

The synthesis of the indoline core itself is a key prerequisite for producing this compound. Transition metal catalysis provides powerful and versatile methods for constructing this heterocyclic scaffold. arabjchem.orgresearchgate.net These methods often involve intramolecular cyclization reactions that form the five-membered nitrogen-containing ring. sioc-journal.cnmdpi.com

Prominent examples include palladium- and nickel-catalyzed reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for intramolecular C-N bond formation to yield indolines from suitable ortho-haloaniline precursors. organic-chemistry.org Similarly, nickel/photoredox dual catalysis has been developed for the synthesis of indolines from iodoacetanilides and alkenes, showing high regioselectivity for 3-substituted products. organic-chemistry.org

Rhodium(III)-catalyzed processes have also emerged as an effective technique for accessing indole and indoline skeletons through C-H functionalization and annulation cascades. nih.gov Furthermore, the reduction of an indole to an indoline can be achieved using palladium catalysts in the presence of a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). organic-chemistry.org

Table 2: Selected Transition Metal-Catalyzed Methods for Indoline Synthesis

| Catalyst System | Precursors | Reaction Type | Key Features | Reference |

| Palladium catalyst / Ligand / Base | Secondary amides/carbamates of o-haloanilines | Intramolecular Aryl Amination (Buchwald-Hartwig) | Forms 5-, 6-, and 7-membered rings efficiently. | organic-chemistry.org |

| Nickel catalyst / Photoredox catalyst | Iodoacetanilides and Alkenes | Dual Catalytic Cyclization | High regioselectivity for 3-substituted indolines. | organic-chemistry.org |

| Rhodium(III) catalyst ([RhCp*Cl₂]₂) | Indole derivatives | C-H Functionalization / Annulation | Efficiently increases molecular complexity. | nih.gov |

| Palladium catalyst / PMHS | N-(tert-butoxycarbonyl)indoles | Reduction | Good yields at room temperature. | organic-chemistry.org |

| Cobalt(III) catalyst | ortho-Alkenylanilines | Intramolecular Cross-Dehydrogenative Coupling | An efficient method for constructing new bonds. | mdpi.com |

Multi-Step Synthesis Pathways for this compound

A complete synthesis of this compound is inherently a multi-step process, combining the formation of the necessary precursors with the final coupling reaction. libretexts.orgchegg.com A logical and common retrosynthetic approach involves disconnecting the amide bond, identifying indoline and 3-phenylpropanoyl chloride as the key synthons. scribd.com

A representative multi-step pathway can be outlined as follows:

Synthesis of the Indoline Core : An appropriate substituted aniline (B41778) is used to construct the indoline ring. For example, an intramolecular Buchwald-Hartwig amination of N-(2-bromophenethyl)acetamide could be employed.

Preparation of the Acylating Agent : 3-Phenylpropanoic acid is converted to its more reactive acid chloride derivative, 3-phenylpropanoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Acylation of Indoline : In the final step, the synthesized indoline is acylated with 3-phenylpropanoyl chloride. This reaction can be performed under standard Schotten-Baumann conditions (using an aqueous base like NaOH) or catalyzed by a Lewis acid in an organic solvent to yield the target molecule, this compound.

Table 3: Example of a Multi-Step Synthesis Pathway

| Step | Reaction | Starting Materials | Reagents & Conditions | Product |

| 1 | Indoline Core Synthesis | 2-Chloro-N-(2-phenylethyl)aniline | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, Reflux | 1-(2-Phenylethyl)indoline |

| 2 | Acylating Agent Preparation | 3-Phenylpropanoic acid | Thionyl chloride (SOCl₂), Reflux | 3-Phenylpropanoyl chloride |

| 3 | N-Acylation | Indoline | 3-Phenylpropanoyl chloride, Triethylamine, CH₂Cl₂, Room Temp. | This compound |

This systematic approach, combining robust methods for heterocycle formation with efficient acylation techniques, allows for the reliable synthesis of this compound for further study and application.

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of N-Acylation Reactions in Indolines

The introduction of an acyl group onto the nitrogen atom of the indoline (B122111) ring is a fundamental transformation. The N-acylation of indolines, such as the reaction leading to 1-(3-phenylpropanoyl)indoline, typically proceeds through a nucleophilic acyl substitution mechanism.

In this process, the nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reaction is often facilitated by a base, which serves to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity. The reaction mechanism can be summarized in the following steps:

Deprotonation: A base removes the proton from the indoline nitrogen, generating a more nucleophilic indolinide anion.

Nucleophilic Attack: The indolinide anion attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the leaving group (e.g., chloride ion) and forming the N-acylated indoline product.

The choice of base and solvent can significantly influence the reaction rate and yield. For instance, the use of cesium carbonate (Cs2CO3) has been shown to be effective in promoting the N-acylation of indoles with thioesters as the acyl source. beilstein-journals.org Mechanistic studies have highlighted the critical role of additives like lithium bromide (LiBr) and 18-crown-6 (B118740) in enhancing the selectivity of kinetic resolutions of indolines via N-acylation. nih.gov It has been observed that the resting state of the catalyst in these resolutions is the free catalyst, which differs from other amine acylation reactions. nih.gov

Electrophilic Aromatic Substitution in Indoline Systems: N- versus C-Acylation Regioselectivity

While N-acylation is generally favored under basic or neutral conditions, electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of the indoline nucleus can also occur, particularly under acidic conditions. The regioselectivity of acylation, whether it occurs at the nitrogen (N-acylation) or a carbon atom of the aromatic ring (C-acylation), is a critical aspect of indoline chemistry.

The lone pair of electrons on the indoline nitrogen can be delocalized into the aromatic ring, activating it towards electrophilic attack. The preferred site for electrophilic substitution in the parent indole (B1671886) system is typically the C3 position of the pyrrole (B145914) ring. bhu.ac.inpearson.com However, in indoline, where the pyrrole ring is saturated, the electronic landscape is different.

The regioselectivity of acylation is influenced by several factors:

Reaction Conditions: The use of strong Lewis acids, such as aluminum chloride (AlCl3), in Friedel-Crafts acylation reactions typically favors C-acylation. nptel.ac.in In contrast, less reactive acylating agents and the absence of a strong Lewis acid favor N-acylation.

Steric Hindrance: The steric environment around the nitrogen atom and the aromatic ring can influence the site of attack.

Electronic Effects: The electronic properties of both the indoline substrate and the acylating agent play a crucial role. Electron-donating groups on the indoline ring can further activate it towards C-acylation.

Competition experiments between N-tert-butyl-BN-indole and its carbonaceous analog have shown that the BN-indole is more nucleophilic in EAS reactions. nih.gov This highlights the subtle electronic differences that can govern reactivity. In the case of N-acyl indoles, theoretical studies have shown that the regioselectivity of C-H functionalization (e.g., olefination) at the C7 versus the C2 position is influenced by the nucleophilicity of the respective carbon atoms and steric effects. researchgate.net

Intramolecular Cyclization Mechanisms Relevant to Indoline Formation

The synthesis of the indoline core itself often involves intramolecular cyclization reactions. These reactions are diverse and can proceed through various mechanistic pathways.

Palladium-Catalyzed C-H Amination: Efficient methods for synthesizing indoline compounds from picolinamide (B142947) (PA)-protected β-arylethylamine substrates have been developed via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. researchgate.net These reactions are characterized by high efficiency and mild operating conditions. researchgate.net A proposed mechanism involves the oxidative addition of an aryl bromide to palladium(0), followed by intramolecular C-H activation and reductive elimination to form the indoline ring. acs.org

Heck Cyclization: The Heck reaction provides a powerful tool for indoline synthesis. nih.gov For instance, a 5-exo-trig Heck cyclization followed by an intramolecular direct C-H functionalization has been used to synthesize spirocyclic indolines. sci-hub.se Aza-Heck cyclizations of N-aryl-N-hydroxy carbamates have also been developed to produce indolines. nih.gov

Radical Cyclization: Visible-light-mediated intramolecular reductive cyclization of N-allyl-2-haloanilines offers a metal-free route to highly substituted indolines. rsc.org The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex, leading to the generation of an aryl radical which then undergoes a 5-exo-trig cyclization. rsc.org

Photocatalytic Cyclization: Indolines can be synthesized via photocatalytic intramolecular reductive cyclization reactions, highlighting the growing importance of photochemistry in heterocyclic synthesis. researchgate.net

C-H Functionalization Mechanisms in Indolines

The direct functionalization of C-H bonds in indoline systems represents a highly atom-economical and efficient strategy for introducing molecular complexity. researchgate.net The regioselective functionalization of the benzenoid C-H bonds at the C4, C5, C6, and C7 positions of the indoline ring is a significant synthetic challenge. chim.it

Various transition metal-catalyzed reactions have been developed to achieve this, often employing a directing group to control the regioselectivity.

Ruthenium, Rhodium, Palladium, and Iridium Catalysis: These metals have been successfully employed for the arylation, acylation, alkylation, and amination at the C7 position of indolines. researchgate.net

Cobalt Catalysis: A Cp*Co(III)-catalyzed C7 C-C coupling of indolines with aziridines has been developed, proceeding through C-H activation and ring-opening of the aziridine. researchgate.net

Mechanism of C-H Activation: The mechanism often involves the coordination of the metal catalyst to a directing group on the indoline nitrogen. This is followed by the cleavage of a specific C-H bond to form a metallacyclic intermediate. Subsequent reaction with an electrophile or coupling partner and reductive elimination yields the functionalized indoline and regenerates the active catalyst. acs.org For instance, in the palladium-catalyzed alkenylation of indoles, the mechanism involves an electrophilic palladation to generate a σ-alkyl complex, which then undergoes syn-β-hydride elimination. beilstein-journals.org

Rearrangement Reactions in Indoline Synthesis

Rearrangement reactions offer unique and powerful pathways to construct complex indoline scaffolds, often leading to the formation of multiple stereocenters in a single step.

Claisen Rearrangement: A dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols provides a reliable method for installing a fully substituted carbon at the C2 position of indolines. uchicago.edu Microwave-assisted decarboxylative Claisen rearrangement of substituted acetate (B1210297) derivatives of 3-(hydroxyalkyl)indoles also leads to de-aromatized indoline products. rsc.org

Thio-Claisen Rearrangement: The coupling of rhodium carbenoids with 2-thio-3-alkyl indoles can generate C3-quaternary substituted indolines through a thionium (B1214772) ylide-initiated chim.itchim.it-sigmatropic rearrangement. acs.org The proposed mechanism involves the formation of an allyl thionium ion that undergoes the sigmatropic shift. acs.org

Semipinacol Rearrangement: A novel oxyallyl cation-promoted semipinacol rearrangement of indole-type allylic alcohols has been disclosed for the stereodivergent synthesis of spiro-indolines with contiguous quaternary centers. rsc.org This method allows for the formation of three contiguous stereocenters with good diastereoselectivity. rsc.org

Indolyl 1,3-Heteroatom Transposition (IHT): In-depth mechanistic investigations of the IHT of N-hydroxyindole derivatives have revealed a mechanistic duality, with two separate mechanisms operating simultaneously. rsc.org This understanding has led to the development of a general and efficient method for introducing heteroatoms at the 3-position of indoles, which can lead to indoline structures. rsc.org

Advanced Spectroscopic Characterization of 1 3 Phenylpropanoyl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 1-(3-Phenylpropanoyl)indoline, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a comprehensive picture of its molecular architecture.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the indoline (B122111) and the 3-phenylpropanoyl moieties.

The aromatic protons of the indoline ring and the phenyl group typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.2 ppm. mdpi.com Specifically, the protons on the benzene (B151609) ring of the indoline moiety and the phenyl group of the propanoyl chain would exhibit complex splitting patterns due to spin-spin coupling. mdpi.com The methylene (B1212753) protons of the indoline ring, adjacent to the nitrogen atom and the aromatic ring, would likely resonate at different chemical shifts. chemicalbook.com The two methylene groups of the propanoyl chain (-CH2-CH2-CO-) would appear as distinct multiplets, likely triplets, in the aliphatic region of the spectrum, typically between δ 2.5 and 3.5 ppm. acs.org

Table 1: Representative ¹H NMR Data for this compound Analogs

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indoline/Phenyl Aromatic H | 7.0 - 8.2 | Multiplet | - |

| Indoline -CH2-N | ~4.0 | Triplet | ~8.0 |

| Indoline -CH2-CH2-N | ~3.1 | Triplet | ~8.0 |

| Propanoyl -CH2-Ph | ~3.0 | Triplet | ~7.8 |

| Propanoyl -CO-CH2- | ~2.7 | Triplet | ~7.9 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific analog. chemicalbook.comacs.org

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically between δ 170 and 174 ppm. acs.org The aromatic carbons of both the indoline and phenyl rings resonate in the range of δ 115 to 145 ppm. mdpi.comacs.org The chemical shifts of the aliphatic methylene carbons of the indoline and propanoyl groups would appear in the upfield region of the spectrum. The methylene carbon of the indoline ring attached to the nitrogen is expected around δ 40-50 ppm, while the other indoline methylene carbon would be at a slightly higher field. chemicalbook.com The methylene carbons of the propanoyl chain would have distinct signals, with the carbon alpha to the carbonyl group being more deshielded. acs.org

Table 2: Representative ¹³C NMR Data for this compound Analogs

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 170.6 - 173.8 |

| Aromatic C (Indoline/Phenyl) | 118 - 143 |

| Indoline -CH2-N | 45 - 55 |

| Indoline -CH2-CH2-N | 25 - 35 |

| Propanoyl -CH2-Ph | 35 - 40 |

| Propanoyl -CO-CH2- | 30 - 35 |

Note: The exact chemical shifts can vary depending on the solvent and the specific analog. mdpi.comacs.orgchemicalbook.com

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. emerypharma.com

A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, for instance, between the adjacent methylene groups of the propanoyl chain and within the indoline ring's aliphatic portion. emerypharma.comlibretexts.org An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for connecting the 3-phenylpropanoyl group to the indoline nitrogen, by observing a correlation between the indoline N-H proton (or the adjacent methylene protons) and the carbonyl carbon of the propanoyl group. libretexts.orgresearchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.comspectra-analysis.com The spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group is a key feature, typically appearing in the region of 1630-1695 cm⁻¹. nobraintoosmall.co.nz The presence of aromatic rings (both the indoline and phenyl moieties) would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The C-N stretching vibration of the indoline ring would likely be observed in the 1000-1250 cm⁻¹ range. nobraintoosmall.co.nz The aliphatic C-H stretching of the methylene groups would appear in the 2850-3000 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR/FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | C=O stretch | 1630 - 1695 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aromatic | C=C stretch | 1400 - 1600 | Variable |

| Alkane | C-H stretch | 2850 - 3000 | Medium |

| Amine (Indoline) | C-N stretch | 1000 - 1250 | Medium |

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample and intermolecular interactions. nobraintoosmall.co.nzlibretexts.orgwpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. iajps.comupi.edu The UV-Vis spectrum of this compound is dominated by the absorption of the conjugated π-electron systems of the indoline and phenyl groups.

The indoline chromophore, which contains a benzene ring fused to a five-membered nitrogen-containing ring, is expected to exhibit strong absorption bands in the UV region. researchgate.net The phenyl group of the propanoyl moiety will also contribute to the UV absorption. The presence of the carbonyl group in conjugation with the indoline nitrogen can influence the position and intensity of the absorption maxima. Typically, aromatic systems show a strong absorption band (the E-band) below 200 nm and a weaker band (the B-band) in the 250-290 nm range. utoronto.ca For indole (B1671886) derivatives, characteristic absorption maxima are often observed around 280 nm. researchgate.net The extent of conjugation in the molecule directly affects the wavelength of maximum absorption (λmax). utoronto.ca

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. princeton.edu

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. Fragmentation of the molecular ion provides structural information. A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. libretexts.orgruc.dk For this compound, this could lead to the formation of an indolinyl radical and a 3-phenylpropanoyl cation, or vice versa. Another characteristic fragmentation would be the loss of the phenyl group or the entire propanoyl side chain. scirp.org The fragmentation of the indoline ring itself can also occur, often leading to characteristic ions. nih.gov

HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₇H₁₇NO. princeton.edu

X-ray Diffraction (XRD) for Single Crystal Structural Analysis

Extensive searches of chemical literature and crystallographic databases, including the Cambridge Structural Database (CSD), have revealed no published single crystal X-ray diffraction data for the compound this compound.

While crystallographic studies have been conducted on numerous related indoline derivatives and compounds containing a phenylpropanoyl moiety, the specific three-dimensional structure, unit cell parameters, space group, and detailed geometric data (bond lengths and angles) for this compound have not been determined and/or deposited in the public domain.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the single crystal structural analysis for this specific compound at this time. The synthesis and crystallographic analysis of this compound would represent a novel contribution to the field of structural chemistry.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. jussieu.fruc.edusouthampton.ac.uk It is frequently employed to determine optimized molecular geometries, analyze electronic properties, and predict spectroscopic characteristics. researchgate.net For 1-(3-Phenylpropanoyl)indoline, DFT calculations, often using hybrid functionals like B3LYP, provide significant insights into its conformational preferences, electronic distribution, and reactivity. researchgate.netresearchgate.net

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its physical and chemical properties. nih.govresearchgate.netauremn.org.br For flexible molecules like this compound, multiple conformations may exist due to rotation around single bonds. auremn.org.br Computational methods, particularly DFT, are used to identify the most stable conformers by optimizing the geometry to find the minimum energy structures on the potential energy surface. researchgate.nettau.ac.il

The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached. tau.ac.il For this compound, this would involve exploring the rotational barriers around the C-N amide bond and the C-C bonds of the phenylpropyl chain. The relative energies of the resulting conformers are then calculated to determine their populations at a given temperature. It is important to use appropriate basis sets in these calculations to achieve results that are in good agreement with experimental data. researchgate.nettau.ac.il

Table 1: Representative Theoretical Conformational Data This table is a representative example based on typical computational outputs for similar molecules. Actual values for this compound would require specific DFT calculations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| A (Lowest Energy) | 0.00 | ~175 (C-C-C-O) | 3.2 |

| B | 1.5 | ~65 (C-C-C-O) | 2.8 |

| C | 3.2 | ~ -90 (N-C-C-C) | 4.1 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgrsc.org The energy and spatial distribution of these orbitals are key to understanding a molecule's ability to donate or accept electrons. rsc.org

The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates the ability to accept an electron. ajchem-a.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. ajchem-a.com A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) and phenyl rings, while the LUMO is likely centered on the carbonyl group and the aromatic systems. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Properties This table presents hypothetical data for this compound based on FMO principles for analogous structures.

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Indoline and Phenyl Rings |

| LUMO | -1.2 | Carbonyl Group and Aromatic Rings |

| HOMO-LUMO Gap (ΔE) | 5.3 | N/A |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.delibretexts.org The MEP surface is typically color-coded to represent different potential values. unil.ch Regions of negative potential (usually colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. researchgate.net The aromatic rings would also exhibit areas of negative potential above and below the plane of the rings. Positive potential would be expected around the hydrogen atoms, particularly those attached to the indoline nitrogen (if it were protonated) and the alpha-carbons to the carbonyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized Lewis-like structures, such as one-center lone pairs and two-center bonds. uni-muenchen.denih.govfaccts.deaiu.edu This method transforms the complex molecular orbitals into a more intuitive chemical representation. NBO analysis is used to understand charge transfer interactions, hyperconjugation, and the nature of chemical bonds. wisc.edu

Table 3: Selected NBO Interaction Energies This table shows hypothetical stabilization energies from NBO analysis for illustrative purposes.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C=O) | 25.8 |

| π(C=C)phenyl | π(C=C)phenyl | 18.5 |

| π(C=C)indoline | π*(C=O) | 5.2 |

Molecular Electrostatic Potential (MEP) Mapping

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction often involves identifying the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com Computational methods can model the reaction pathway, connecting reactants to products via the transition state. molcas.orgvasp.at This provides valuable information about the reaction kinetics and mechanism. ic.ac.uk

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to locate the transition state structures. This involves optimizing the geometry to find a saddle point on the potential energy surface, which is characterized by having one imaginary vibrational frequency. numberanalytics.com The energy of this transition state determines the activation energy of the reaction. numberanalytics.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products. molcas.org

Molecular Docking Studies (Preclinical Target Interaction Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein. researchgate.netnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank. nih.gov The small molecule is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com The results of molecular docking can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.commdpi.com This information is valuable for the rational design of new compounds with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indoline Derivatives (Preclinical Focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgexcli.de In the preclinical phase of drug discovery, QSAR models are instrumental in predicting the activity of novel compounds, optimizing lead structures, and prioritizing candidates for synthesis and further testing, thereby saving time and resources. excli.denih.gov

For indoline derivatives, which are structurally related to the well-studied indole (B1671886) scaffolds, QSAR studies are crucial for exploring their potential therapeutic applications, such as anticancer or antidepressant agents. nih.gov A typical QSAR study involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors, developing a mathematical model, and validating its predictive power. mdpi.com

The process begins with a dataset of indoline derivatives and their measured biological activities (e.g., IC₅₀ values). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include constitutional, topological, geometric, and electronic descriptors. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These methods analyze the steric and electrostatic fields surrounding the aligned molecules to determine which spatial properties are critical for biological activity. wisdomlib.org

A statistical method, such as Partial Least Squares (PLS) regression, is used to build the model correlating the descriptors (independent variables) with the biological activity (dependent variable). researchgate.net The robustness and predictive ability of the resulting QSAR model are evaluated using statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q²), and external validation with a test set of compounds. nih.govmdpi.com A statistically significant model can then be used to predict the activity of new, unsynthesized indoline derivatives and highlight key structural features that enhance or diminish activity. wisdomlib.org

Table 1: Key Components of a Preclinical QSAR Study for Indoline Derivatives

| Component | Description | Example Methodologies/Parameters |

| Dataset | A collection of indoline derivatives with experimentally determined biological activity (e.g., enzyme inhibition, receptor binding). | Training set (for model building), Test set (for external validation). nih.govmdpi.com |

| Molecular Descriptors | Numerical values representing various aspects of molecular structure and properties. | 2D Descriptors: Topological indices, constitutional parameters. 3D Descriptors: Steric fields (CoMFA), electrostatic fields, hydrophobic fields, H-bond donor/acceptor fields (CoMSIA). wisdomlib.org |

| Model Development | Mathematical correlation of descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Function Algorithm (GFA). nih.govresearchgate.net |

| Model Validation | Statistical assessment of the model's robustness and predictive power. | Internal Validation: Leave-one-out cross-validation (q²). External Validation: Prediction of activity for a test set (predictive R²). researchgate.netmdpi.com |

| Application | Using the validated model to guide drug design. | Predicting the activity of novel compounds, identifying key structural features for optimization. wisdomlib.org |

Spectroscopic Property Prediction and Validation

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard tool for predicting the spectroscopic properties of organic molecules. mdpi.commdpi.com These theoretical calculations can provide highly accurate predictions of NMR spectra, as well as infrared (IR) and Raman vibrational frequencies. mdpi.commdpi.com By comparing theoretically predicted spectra with experimentally obtained data for this compound, a detailed and validated assignment of spectroscopic signals to specific atomic and group motions within the molecule can be achieved.

The prediction of ¹H and ¹³C NMR chemical shifts via computational methods is a powerful aid in structure elucidation and spectral assignment. mdpi.com The most common approach involves geometry optimization of the molecule using a DFT method (e.g., B3LYP functional) followed by the calculation of NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comresearchgate.net

The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the following equation: δ_sample = σ_TMS - σ_sample. researchgate.net The accuracy of the prediction is highly dependent on the chosen level of theory, including the functional and the basis set (e.g., 6-311++G(d,p)), as well as the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.commdpi.com

For this compound, theoretical calculations can help resolve ambiguities in the assignment of protons and carbons, especially within the complex aromatic and aliphatic regions of the spectrum. A strong correlation between the calculated and experimental chemical shifts validates both the structural assignment and the computational model. mdpi.com

Table 2: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹³C Chemical Shift (δ, ppm) (GIAO/B3LYP) | Predicted ¹H Chemical Shift (δ, ppm) (GIAO/B3LYP) |

| Carbonyl (C=O) | 169.5 | - |

| Indoline C7a | 143.2 | - |

| Phenyl C1' | 141.0 | - |

| Phenyl C4' | 126.3 | 7.20 |

| Indoline C3a | 130.5 | - |

| Phenyl C2'/C6' | 128.8 | 7.29 |

| Phenyl C3'/C5' | 128.7 | 7.29 |

| Indoline C4 | 127.5 | 7.95 |

| Indoline C7 | 125.1 | 7.22 |

| Indoline C5 | 124.6 | 7.15 |

| Indoline C6 | 117.8 | 6.90 |

| Indoline C2 | 47.5 | 4.15 (t) |

| CH₂ (alpha to C=O) | 35.8 | 3.10 (t) |

| CH₂ (beta to C=O) | 31.2 | 2.95 (t) |

| Indoline C3 | 28.9 | 3.18 (t) |

Note: The values presented are hypothetical and for illustrative purposes to demonstrate the output of a theoretical NMR prediction study. Experimental validation is required for confirmation.

Theoretical vibrational analysis is used to predict the infrared (FTIR) and Raman spectra of a molecule. mdpi.com Following a geometry optimization, a frequency calculation is performed at the same level of theory (e.g., DFT with B3LYP functional). researchgate.netijaemr.com This computation yields a set of normal vibrational modes, their corresponding frequencies, and their IR and Raman intensities. spectroscopyonline.comgaussian.com

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net A detailed assignment of the vibrational bands is achieved through the analysis of the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal mode. ijaemr.com

For this compound, this analysis allows for the confident assignment of key vibrational bands, such as the C=O stretch of the amide, the C-N stretches of the indoline ring, the C-H stretches of the aromatic and aliphatic groups, and various ring deformation modes. ijaemr.com Comparing the computed spectra with experimental FTIR and Raman data serves as a rigorous validation of the molecule's calculated structural and electronic properties.

Table 3: Illustrative Vibrational Mode Assignments for this compound Based on Theoretical Analysis

| Scaled Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment (Based on Potential Energy Distribution, PED) |

| 3060 | Medium / Strong | Aromatic C-H stretching (phenyl and indoline rings) |

| 2955 | Medium / Medium | Asymmetric aliphatic C-H stretching (CH₂) |

| 2870 | Weak / Medium | Symmetric aliphatic C-H stretching (CH₂) |

| 1665 | Very Strong / Medium | C=O stretching (Amide I band) |

| 1605 | Strong / Strong | Aromatic C=C stretching |

| 1490 | Strong / Strong | Aromatic C=C stretching, CH₂ scissoring |

| 1455 | Strong / Medium | N-H in-plane bending, C-N stretching (Amide II band) |

| 1380 | Strong / Weak | C-N stretching (indoline ring) |

| 1240 | Strong / Weak | C-N stretching coupled with C-C stretching |

| 750 | Strong / Weak | C-H out-of-plane bending (ortho-disubstituted benzene (B151609) pattern) |

Note: The values and assignments are hypothetical and illustrative. An actual study would involve detailed PED analysis and comparison with experimental spectra.

Derivatives, Analogues, and Structure Activity Relationship Studies Preclinical Focus

Synthesis of 1-(3-Phenylpropanoyl)indoline Analogues with Structural Modifications

The synthesis of analogues of this compound involves targeted chemical changes at three primary locations: the indoline (B122111) nitrogen, the phenylpropanoyl moiety, and the indoline ring itself. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

Modifications at the Indoline Nitrogen

The nitrogen atom of the indoline ring is a key site for chemical derivatization. Acylation of the indoline nitrogen is a common strategy to introduce diverse functional groups. For instance, N-acylated indolines can be synthesized through the dehydrogenative coupling of indoles with primary alcohols or aldehydes. nih.gov This method allows for the introduction of various acyl groups, including those analogous to the phenylpropanoyl group, providing a route to a wide range of N-substituted indoline derivatives. nih.gov

One approach involves the reaction of indoline with different acylating agents. For example, reacting 2,3-diphenyl-5-methoxy-indole with ethyl chloroformate or chloroacetyl chloride in the presence of a base like sodium hydride yields the corresponding N-substituted derivatives. researchgate.net While this example uses a substituted indole (B1671886), the principle of N-acylation is directly applicable to the indoline scaffold. The resulting N-chloroacetyl derivative can be further reacted with various amines, hydrazines, and thiols to generate a library of compounds with diverse functionalities at the indoline nitrogen. researchgate.net

Another synthetic strategy involves the iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols, which enables the N-alkylation of indolines. organic-chemistry.orgorganic-chemistry.org This method offers a way to introduce alkyl chains of varying lengths and substitution patterns at the indoline nitrogen, thereby modulating the lipophilicity and steric properties of the molecule.

The table below showcases examples of modifications at the indoline nitrogen and the synthetic methods employed.

| Modification Type | Reagents/Catalysts | Resulting Structure | Reference |

| N-Acylation | Primary Alcohols/Aldehydes, TPAP | N-Acyl Indoline | nih.gov |

| N-Acylation | Ethyl Chloroformate, NaH | N-Ethoxycarbonyl Indoline | researchgate.net |

| N-Acylation | Chloroacetyl Chloride, NaH | N-Chloroacetyl Indoline | researchgate.net |

| N-Alkylation | Alcohols, Iridium Catalyst | N-Alkyl Indoline | organic-chemistry.orgorganic-chemistry.org |

Substituent Effects on the Phenylpropanoyl Moiety

Modifying the phenyl ring of the phenylpropanoyl group is a critical aspect of SAR studies. The introduction of various substituents can significantly impact the electronic and steric properties of the molecule, which in turn can influence its binding affinity and efficacy at biological targets.

For example, in a series of indole derivatives targeting dopamine (B1211576) D2-like receptors, the position of a methoxy (B1213986) group on an indole ring was found to be crucial for both D2 versus D3 receptor selectivity and affinity at sigma receptors. nih.gov Similarly, the presence and position of substituents on the phenyl ring of the phenylpropanoyl moiety can be expected to have a profound effect on biological activity.

The synthesis of these analogues typically involves starting with a substituted 3-phenylpropanoic acid, which is then coupled with indoline. A variety of substituted phenylpropanoic acids are commercially available or can be synthesized through standard organic chemistry methods, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce different aryl or heteroaryl groups. numberanalytics.com

The following table illustrates potential substitutions on the phenyl ring and their predicted effects on the molecule's properties.

| Substituent (Position) | Predicted Effect | Rationale |

| Methoxy (para) | Increased electron density, potential for hydrogen bonding | The methoxy group is an electron-donating group and can act as a hydrogen bond acceptor. |

| Fluoro (para) | Increased lipophilicity, potential for halogen bonding | Fluorine is an electronegative atom that can alter the electronic profile and engage in halogen bonds. |

| Nitro (meta) | Decreased electron density, potential for polar interactions | The nitro group is a strong electron-withdrawing group. |

| Isopropyl (para) | Increased steric bulk and lipophilicity | The bulky isopropyl group can influence receptor binding through steric hindrance or favorable hydrophobic interactions. |

Functionalization of the Indoline Ring System

The indoline ring itself offers multiple positions for functionalization, allowing for the fine-tuning of a compound's properties. Modern synthetic methods provide access to a wide range of substituted indolines.

One powerful technique is C-H activation, which allows for the direct functionalization of the indoline ring at various positions without the need for pre-existing functional groups. numberanalytics.com Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds of β-arylethylamine substrates is an efficient method for synthesizing substituted indolines. organic-chemistry.org

Electrophilic substitution reactions, such as nitration or halogenation, can also be used to introduce functional groups onto the aromatic part of the indoline ring. numberanalytics.com Furthermore, cross-coupling reactions can be employed to attach aryl or heteroaryl groups. numberanalytics.com For instance, a palladium-catalyzed cascade Tsuji-Trost reaction/Heck coupling can be used to synthesize substituted indole/azaindole-3-acetic acid derivatives, demonstrating the versatility of palladium catalysis in functionalizing the indole core. organic-chemistry.org

The table below provides examples of functionalization methods for the indoline ring.

| Position | Functionalization Method | Reagents/Catalysts | Resulting Moiety | Reference |

| C4, C5, C6, C7 | C-H Activation | Palladium Catalyst, Oxidant | Various Substituents | organic-chemistry.orgnumberanalytics.com |

| C5 | Halogenation | N-Halosuccinimide | Halogen Atom | numberanalytics.commdpi.com |

| C4 | Nitration | Nitrating Agent | Nitro Group | numberanalytics.com |

| C2, C3 | Dearomatizative Arylation | Palladium Catalyst, Diazonium Salts, Boronic Acids | 2,3-Diaryl Indoline | researchgate.net |

Biological Activity Mechanisms of Indoline-Based Scaffolds (Preclinical Level)

The indoline scaffold is a core component of many molecules that exhibit a wide range of biological activities. nih.gov These activities stem from the ability of indoline-based compounds to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition Mechanisms (e.g., targeting specific protein kinases, HDAC)

Indoline and its derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases and histone deacetylases (HDACs), which are crucial in cancer and other diseases. benthamscience.comekb.eg

Protein Kinase Inhibition: Indole derivatives are effective at targeting multiple kinases, including PIM, CDK, TK, AKT, SRC, PI3K, PKD, and GSK. benthamscience.comnih.gov The mechanism of inhibition often involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. For example, indeno[1,2-b]indole (B1252910) derivatives have been identified as potent and selective inhibitors of human protein kinase CK2, acting as ATP-competitive inhibitors. nih.gov The inhibitory activity can be modulated by substitutions on the indole ring. For instance, substitution at the 4th position of the indole ring has been shown to lead to potent PI3K inhibitors, while substitutions at the 2nd and 6th positions can result in potent CDK5 inhibitors. benthamscience.comnih.gov

Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. ekb.eg This can result in the reactivation of tumor suppressor genes and cell cycle arrest. researchgate.net Indole-based hydroxamic acid derivatives have been developed as potent HDAC inhibitors. researchgate.net For example, compound 4o from one study was a potent inhibitor of HDAC1 and HDAC6 and induced cell cycle arrest and apoptosis in cancer cells. researchgate.net The mechanism involves the hydroxamic acid moiety chelating the zinc ion in the active site of the HDAC enzyme, while the indole scaffold provides additional interactions with the enzyme. nih.gov Indole-3-acetamide also acts as a selective HDAC inhibitor by forming hydrogen bonds with key residues in the enzyme's active site. scbt.com

The following table summarizes the inhibitory mechanisms of some indoline-based compounds.

| Target Enzyme | Compound Class | Mechanism of Inhibition | Reference |

| Protein Kinase CK2 | Indeno[1,2-b]indole derivatives | ATP-competitive inhibition | nih.gov |

| PI3K | 4-substituted Indole derivatives | Inhibition of phosphoinositide 3-kinase activity | benthamscience.comnih.gov |

| CDK5 | 2,6-disubstituted Indole derivatives | Inhibition of cyclin-dependent kinase 5 activity | benthamscience.comnih.gov |

| HDAC1/HDAC6 | Indole-based hydroxamic acids | Zinc chelation in the active site | researchgate.net |

| HDAC | Indole-3-acetamide | Hydrogen bonding in the active site | scbt.com |

Receptor Agonism/Antagonism Mechanisms (e.g., serotonin (B10506) receptors, D2R, GPR84)

Indoline-based scaffolds are also prominent in the design of ligands for G-protein coupled receptors (GPCRs), acting as either agonists or antagonists. nih.gov

Serotonin Receptors: Indole derivatives are well-known for their interactions with serotonin (5-HT) receptors. mdpi.com They can act as agonists or partial agonists at various 5-HT receptor subtypes. For example, certain novel indoline derivatives are being explored as serotonergic psychedelic agents that are agonists or partial agonists at the 5-HT2A receptor. acs.org The interaction with these receptors is thought to be responsible for their effects on mood and perception. acs.org The specific interactions with the receptor's binding pocket are determined by the substitution pattern on the indoline and other parts of the molecule.

Dopamine D2 Receptor (D2R): Indole-based compounds have been developed as selective antagonists for the dopamine D2 receptor. nih.gov These compounds often share structural features with classical D2-like dopamine receptor antagonists. nih.govnih.gov The mechanism of action involves binding to the D2 receptor and blocking the effects of dopamine. nih.gov Studies have shown that these compounds can act as neutral antagonists, meaning they have no intrinsic activity on their own but can attenuate the effects of an agonist. nih.govnih.gov The selectivity for D2 over other dopamine receptor subtypes, such as D3, can be influenced by substituents on the indole ring. nih.gov

GPR84: GPR84 is an orphan GPCR that is considered a target for inflammatory diseases. Diindolylmethane derivatives, which contain two indole moieties, have been identified as potent and selective agonists of GPR84. acs.org More recently, a 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole was identified as the first high-affinity competitive antagonist of human GPR84. acs.org Allosteric modulation is another mechanism by which indoline-based compounds can affect GPR84 activity. Certain diindolylmethane analogues act as positive allosteric modulators (PAMs), enhancing the potency of orthosteric agonists. pa2online.orgresearchgate.net

The table below outlines the receptor interactions of some indoline-based scaffolds.

| Target Receptor | Compound Class | Mechanism of Action | Reference |

| Serotonin 5-HT2A Receptor | Novel Indoline Derivatives | Agonism/Partial Agonism | acs.org |

| Dopamine D2 Receptor | Methoxy-substituted Indole Piperidines | Neutral Antagonism | nih.govnih.gov |

| GPR84 | Diindolylmethane Derivatives | Agonism | acs.org |

| GPR84 | 1,2,4-Triazine Indole Derivative | Competitive Antagonism | acs.org |

| GPR84 | Diindolylmethane Analogues | Positive Allosteric Modulation | pa2online.orgresearchgate.net |

Structure-Activity Relationships (SAR) of N-Acylated Indoline Derivatives (Preclinical Focus)

The indoline scaffold is a privileged structure in medicinal chemistry, and its N-acylation provides a critical anchor point for modifying molecular properties and biological activity. jchr.org Preclinical studies on a variety of N-acylated indoline derivatives have elucidated key structural features that influence their interactions with biological targets. These studies, while not always focused specifically on this compound, provide a framework for predicting how modifications to its structure might impact its activity.

Systematic exploration of the N-acyl group, the indoline ring, and the phenyl moiety of the propanoyl chain has revealed several important trends. For instance, in the context of anti-HIV agents, modifications to the acyl group of N-arylsulfonyl-3-acylindole derivatives were found to be critical for activity. scielo.brscielo.br Specifically, the presence of a methyl group as the R3 substituent was more vital for anti-HIV-1 activities than hydrogen, ethyl, or n-pentyl groups. scielo.brscielo.br

In another study focusing on nematicidal agents, quantitative structure-activity relationship (QSAR) studies of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives showed that molecular mass had a negative correlation with bioactivity, while molecular polarity had a positive correlation. acs.org This suggests that for derivatives of this compound, increasing polarity while controlling molecular weight could be a viable strategy for enhancing certain biological activities.

Furthermore, research into dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors identified an indoline-based compound as a notable 5-LOX inhibitor. nih.gov Subsequent design and synthesis of analogues led to the discovery of potent dual inhibitors, highlighting the potential of the indoline scaffold in developing multi-target agents. nih.gov The docking studies suggested that the indoline scaffold is a suitable molecular seed for designing inhibitors that fit into the 5-LOX binding pocket. nih.gov

The following table summarizes key SAR findings from preclinical studies on various N-acylated indoline and indole derivatives, which can be extrapolated to guide the design of novel this compound analogues.

| Compound Series | Key SAR Findings | Biological Target/Activity |

| N-arylsulfonyl-3-acylindole benzoyl hydrazone derivatives | The R3 substituent as a methyl group was more vital for activity than H, Et, or n-pentyl. scielo.brscielo.br | Anti-HIV-1 |

| N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives | Molecular mass showed a negative correlation with bioactivity, while molecular polarity showed a positive correlation. acs.org | Nematicidal |

| Indoline-based dual inhibitors | The indoline scaffold is a suitable molecular seed for 5-LOX inhibition. nih.gov | 5-LOX/sEH Inhibition |

| Tetrahydro-γ-carboline derivatives (related to indoline) | Modifications of the acylating group and substitutions on the phenyl ring significantly impacted potency and efficacy. acs.org | CFTR Potentiation |

| Bisindole derivatives | The linkage position on the indole ring and the nature of the substituents are critical for fusion inhibitory properties. nih.govacs.org | HIV-1 Fusion Inhibition |

Investigation of Pharmacophore Elements within Indoline-Based Compounds

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. researchgate.net For indoline-based compounds, this approach has been instrumental in understanding their mechanism of action and in designing new, more potent derivatives. mdpi.com The indole nucleus itself is considered a versatile pharmacophore due to its ability to engage in various interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net

A pharmacophore can be defined by features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. researchgate.net In the context of indoline derivatives, these elements are distributed across the core scaffold and its substituents.

For instance, in the development of anti-amyloidogenic agents, a pharmacophore hypothesis was generated for indole and isatin (B1672199) derivatives. mdpi.com This model helped to distinguish between active and inactive compounds and was complemented by a 3D-QSAR model that identified the physicochemical features correlated with Aβ anti-aggregating potency. mdpi.com

Similarly, in the design of inhibitors for enzymes like HIV integrase, pharmacophore models of indole β-diketo acid derivatives have been developed. researchgate.net These models typically include features such as hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings. researchgate.net For this compound, the key pharmacophoric elements can be hypothesized as follows:

Aromatic Rings: The phenyl group and the benzene (B151609) ring of the indoline moiety can participate in π-π stacking and hydrophobic interactions with the target protein. researchgate.net

Hydrogen Bond Acceptor: The carbonyl oxygen of the propanoyl linker serves as a potent hydrogen bond acceptor.

Hydrophobic Regions: The ethyl linker between the phenyl and carbonyl groups, as well as the pyrrolidine (B122466) part of the indoline, contribute to the hydrophobic character of the molecule.

The table below outlines the key pharmacophore elements identified in various classes of indole-based compounds, providing a blueprint for the rational design of novel derivatives of this compound.

| Compound Class | Identified Pharmacophoric Features | Therapeutic Target |

| Indole and Isatin Derivatives | Hydrogen Bond Acceptors, Hydrophobic Regions, Aromatic Rings mdpi.com | Aβ Aggregation |

| Indole β-diketo Acid Derivatives | Hydrogen Bond Acceptors, Hydrogen Bond Donor, Aromatic Rings researchgate.net | HIV Integrase |

| Pyrazolinyl-Indole Derivatives | Aromatic Rings, Hydrogen Bond Acceptor/Donor mdpi.com | EGFR Inhibitors |

| Indole-based Thiadiazole and Oxadiazole | Not explicitly detailed, but part of a multi-routed approach for diabetic therapeutics. researchgate.net | Diabetes |

| Indole-based Compounds | Hydrophobic interactions, hydrogen bonds mdpi.com | Cholinesterases |

By leveraging the insights from these SAR and pharmacophore studies, medicinal chemists can strategically design and synthesize novel analogues of this compound with potentially enhanced and selective biological activities for various therapeutic applications.

Applications in Organic Synthesis

1-(3-Phenylpropanoyl)indoline as a Synthetic Intermediate

This compound is recognized for its role as a synthetic intermediate in the construction of diverse molecular frameworks. ijpsjournal.com The phenylpropanoyl group attached to the indoline (B122111) nitrogen can influence the reactivity of the indoline ring and participate in various reactions. This functional group can be modified or cleaved, or it can direct further functionalization of the heterocyclic core.

One notable application involves its use in the synthesis of other functionalized indole (B1671886) derivatives. For instance, research has shown the synthesis of misszrtine A, a novel indole alkaloid, which features a phenylpropanoic amide arm attached to an N-isopentenyl tryptophan methyl ester. frontiersin.org While not directly starting from this compound, this highlights the importance of the phenylpropanoyl moiety in constructing complex indole-based natural products.

The synthesis of this compound itself can be achieved through several methods. One documented route involves the reaction of indoline with 3-phenylpropenol in the presence of a rhodium catalyst. lookchem.com

Table 1: Synthesis of this compound

| Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Indoline, Styrene | Chloro(1,5-cyclooctadiene)rhodium(I) dimer, Caesium carbonate, 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl, Sodium tetrakis[(3,5-di-trifluoromethyl)phenyl]borate | Tetrahydrofuran, Water | 80 °C | 73% | lookchem.com |

Role in the Synthesis of Complex Heterocyclic Scaffolds

The indoline core of this compound is a key component in the synthesis of more elaborate heterocyclic systems. ekb.eg The development of methods to construct fused indoline scaffolds is an active area of research due to the prevalence of these structures in natural products and pharmaceuticals. polimi.it

For example, various strategies have been developed for the synthesis of polycyclic fused indoline frameworks. polimi.it While these studies may not explicitly use this compound as the starting material, they demonstrate the general importance of the indoline scaffold as a precursor to complex heterocyclic systems. The presence of the N-acyl group in this compound can influence the stereochemical outcome of such cyclization reactions, making it a potentially valuable substrate for diastereoselective syntheses.

Research into the synthesis of diverse heterocyclic scaffolds often involves tandem reactions where an initial coupling is followed by a cyclization event. nih.gov The N-acyl group of this compound could play a crucial role in such sequences, both in the initial activation and in directing the subsequent ring-forming step.

Use in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple precursors in a single operation. organic-chemistry.orgrsc.org The indole and indoline frameworks are frequently employed in such reactions to generate molecular diversity. nih.govrsc.orgnih.gov

While specific examples detailing the use of this compound in cascade or multi-component reactions are not prevalent in the searched literature, its structural features make it a plausible candidate for such transformations. The N-acyl group can act as a directing group or a reactive partner in various catalytic cycles. For instance, in iridium-catalyzed C-H activation cascades, the nature of the directing group on the indole nitrogen is crucial for controlling the reaction's selectivity and outcome. nih.gov

The development of novel MCRs often involves the in-situ generation of reactive intermediates. beilstein-journals.org this compound could potentially participate in reactions where the enolate of the propanoyl group or the indoline nitrogen acts as a nucleophile in a multi-component assembly. The field of cascade reactions is continually expanding, with new methods being developed for the synthesis of complex structures, including those involving intramolecular processes and the formation of multiple rings in a single step. uwindsor.caresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indoline |

| 3-Phenylpropenol |

| Styrene |

| Chloro(1,5-cyclooctadiene)rhodium(I) dimer |

| Caesium carbonate |

| 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl |

| Sodium tetrakis[(3,5-di-trifluoromethyl)phenyl]borate |

| Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate |

| Cesium acetate (B1210297) |

| Misszrtine A |

Sustainable and Green Chemistry Approaches in Indoline Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com By directly coupling with polar molecules, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times, often from hours to minutes, and increase product yields. mdpi.comtandfonline.com This technique is an eco-friendly source of energy for chemical synthesis, performing reactions with less energy and furnishing products with higher purities. mdpi.com

In the context of indoline (B122111) and related indole (B1671886) syntheses, microwave irradiation has been successfully applied to various classical reactions, including Fischer, Madelung, and Bischler-Mohlau syntheses. nih.gov For instance, the synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] was achieved in excellent yields at 60 °C via a three-component reaction under microwave irradiation, utilizing an environmentally friendly deep eutectic solvent. rsc.org Another study reported the rapid and high-yielding synthesis of spirooxindole pyrrolizidines in methanol (B129727) at 65 °C, showcasing the efficiency of microwave assistance. rsc.org The significant reduction in reaction time and improvement in yield make MAOS an invaluable technique for developing sustainable synthetic protocols. nih.govutrgv.edu

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis